1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene
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Overview
Description
1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is a halogenated aromatic compound with the molecular formula C7H4BrF2I. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a methyl group. It is used in various fields, including organic synthesis and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a methylbenzene derivative. The process includes:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Fluorination: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine (I2) or iodinating agents like iodine monochloride (ICl) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, including polymers and electronic devices.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Environmental Research: Studied for its impact on the environment and its potential use in environmental remediation.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene depends on the specific application and reaction it is involved in. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The presence of multiple halogen atoms makes it a versatile compound for forming new carbon-halogen bonds or replacing existing ones.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 2-Bromo-1,5-difluoro-3-methylbenzene
- 1-Bromo-2,4-difluoro-3-methylbenzene
Uniqueness
1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is unique due to the specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-iodo-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKCOBMLLCLSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)I)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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